Cas no 897613-83-1 (5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo-)

5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- structure
897613-83-1 structure
Product name:5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
CAS No:897613-83-1
MF:C12H13N3O5S
MW:311.313721418381
CID:6098580
PubChem ID:7161242

5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo-
    • N-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
    • SR-01000021091-1
    • 897613-83-1
    • F2526-0012
    • N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
    • AKOS000434045
    • AKOS024656937
    • AB00679212-01
    • SR-01000021091
    • Inchi: 1S/C12H13N3O5S/c1-2-20-9-5-3-8(4-6-9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17)
    • InChI Key: ZKMCEJNDDPWLBY-UHFFFAOYSA-N
    • SMILES: C1(=O)NC=C(S(NC2=CC=C(OCC)C=C2)(=O)=O)C(=O)N1

Computed Properties

  • Exact Mass: 311.05759170g/mol
  • Monoisotopic Mass: 311.05759170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 122Ų
  • XLogP3: 0.1

5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2526-0012-1mg
N-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
897613-83-1 90%+
1mg
$54.0 2023-05-16

Additional information on 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo-

Recent Advances in the Study of 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- (CAS: 897613-83-1)

The compound 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- (CAS: 897613-83-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine sulfonamide scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic pathways and receptor interactions. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.

One of the key areas of research has been the compound's interaction with specific enzyme targets, such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis. Inhibition of DHODH has been explored as a therapeutic strategy for autoimmune diseases and certain cancers. Preliminary in vitro studies have demonstrated that 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- exhibits potent inhibitory activity against DHODH, with IC50 values comparable to those of established inhibitors like leflunomide. These findings suggest its potential as a lead compound for further drug development.

In addition to its enzymatic inhibition properties, recent investigations have explored the compound's pharmacokinetic profile. Studies in rodent models have revealed favorable oral bioavailability and metabolic stability, with a half-life that supports once-daily dosing. The compound's ability to cross the blood-brain barrier has also been noted, opening avenues for potential applications in neurological disorders. However, further toxicological studies are required to assess its safety profile and potential side effects.

Another notable aspect of recent research is the exploration of structural analogs and derivatives of 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo-. Structure-activity relationship (SAR) studies have identified key modifications that enhance its binding affinity and selectivity for target enzymes. For instance, the introduction of electron-withdrawing groups at specific positions on the pyrimidine ring has been shown to improve inhibitory potency. These insights are invaluable for the design of next-generation therapeutics with optimized efficacy and reduced off-target effects.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as solubility, formulation stability, and potential drug-drug interactions need to be addressed in subsequent studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound through preclinical and clinical trials.

In conclusion, 5-Pyrimidinesulfonamide, N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxo- (CAS: 897613-83-1) represents a promising candidate for therapeutic development, with demonstrated efficacy in enzymatic inhibition and favorable pharmacokinetic properties. Ongoing research is expected to further elucidate its potential applications and optimize its pharmacological profile. The compound's versatility and unique chemical structure position it as a valuable asset in the pursuit of novel treatments for a range of diseases.

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